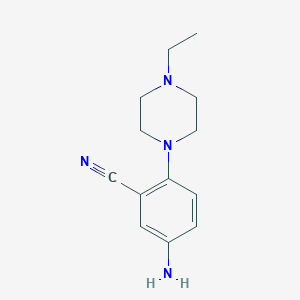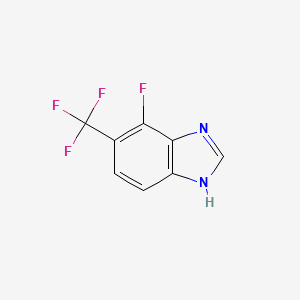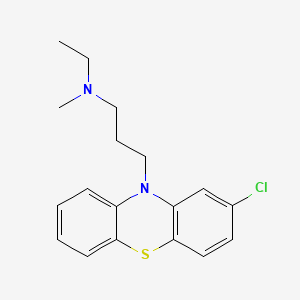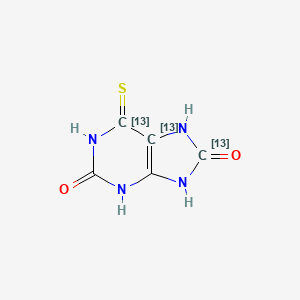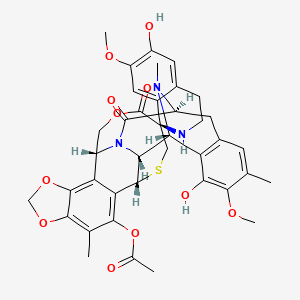
Trabectedine Impurity E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trabectedine Impurity E is a chemical compound related to Trabectedin, a marine-derived anti-neoplastic drug. . This compound is one of the impurities that can be formed during the synthesis or degradation of Trabectedin.
Métodos De Preparación
The synthesis of Trabectedine and its impurities involves complex chemical reactions. Trabectedin is initially isolated from the Caribbean tunicate Ecteinascidia turbinata and is currently prepared by chemical synthesis . The synthetic process includes reactions such as the Mannich reaction, Pictet-Spengler reaction, Curtius rearrangement, and chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation . Industrial production methods focus on optimizing these reactions to ensure high yield and purity of Trabectedin while minimizing the formation of impurities like Trabectedine Impurity E.
Análisis De Reacciones Químicas
Trabectedine Impurity E, like Trabectedin, can undergo various chemical reactions. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Trabectedine Impurity E is primarily studied in the context of its parent compound, Trabectedin. Research focuses on understanding the formation, stability, and biological activity of this impurity. In chemistry, it is used to study the synthetic pathways and degradation mechanisms of Trabectedin . In biology and medicine, it is investigated for its potential effects on cancer cells and its role in the overall efficacy and safety of Trabectedin . In industry, it is important for quality control and regulatory compliance to ensure the purity of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Trabectedine Impurity E is closely related to that of Trabectedin. Trabectedin binds to the minor groove of DNA and interferes with cell division and genetic transcription processes . It also affects DNA repair machinery, leading to cell cycle arrest and apoptosis . The molecular targets include transcription factors, DNA binding proteins, and DNA repair pathways .
Comparación Con Compuestos Similares
Trabectedine Impurity E can be compared with other impurities and analogs of Trabectedin. Similar compounds include:
ET-745: A related compound with a similar structure but different pharmacological activity.
Lurbinectedin: Another marine-derived anti-neoplastic agent with a similar mechanism of action. This compound is unique in its specific formation during the synthesis and degradation of Trabectedin, and its study provides insights into the stability and efficacy of the parent compound.
Propiedades
Fórmula molecular |
C39H41N3O11S |
|---|---|
Peso molecular |
759.8 g/mol |
Nombre IUPAC |
[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-12,27-dioxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C39H41N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36,40,44-45H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,39+/m0/s1 |
Clave InChI |
HURGLJIPFDYHTH-YAJOLDMGSA-N |
SMILES isomérico |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C(=O)[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
SMILES canónico |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(=O)C(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


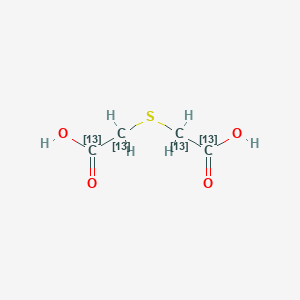
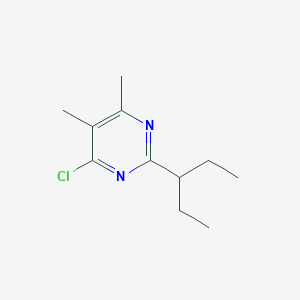


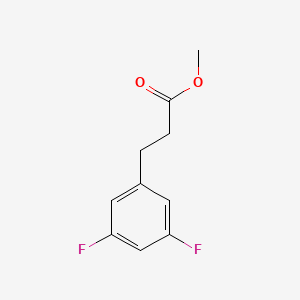

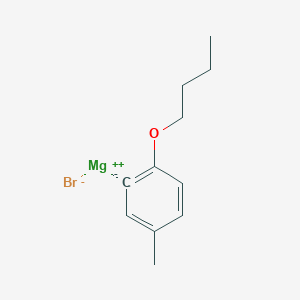

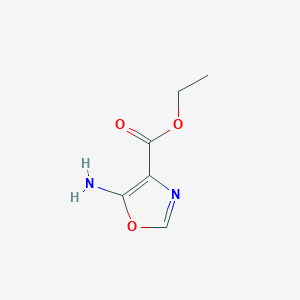
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
